Bienvenue dans la boutique en ligne BenchChem!

3-Aminocyclopentyl benzoate

Lipophilicity Membrane permeability Drug design

3‑Aminocyclopentyl benzoate (IUPAC: (3‑aminocyclopentyl) benzoate; CAS 1846582‑38‑4 for the (1R,3S)‑enantiomer) is a chiral, alicyclic‑aromatic hybrid molecule (MF C₁₂H₁₅NO₂, MW 205.25 g mol⁻¹) that integrates a 3‑aminocyclopentyl scaffold with a benzoyl ester moiety. Its (1R,3S) configuration fixes the spatial orientation of the primary amine and the ester, enabling stereoselective derivatization and target‑engagement strategies not accessible with simple aminobenzoic acids or non‑chiral cyclopentyl esters.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B8451306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminocyclopentyl benzoate
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CC(CC1N)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H15NO2/c13-10-6-7-11(8-10)15-12(14)9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2
InChIKeyGXOQCTFAJHGZKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Aminocyclopentyl Benzoate: Core Identity, Key Physicochemical Properties & Procurement‑Grade Baseline


3‑Aminocyclopentyl benzoate (IUPAC: (3‑aminocyclopentyl) benzoate; CAS 1846582‑38‑4 for the (1R,3S)‑enantiomer) is a chiral, alicyclic‑aromatic hybrid molecule (MF C₁₂H₁₅NO₂, MW 205.25 g mol⁻¹) that integrates a 3‑aminocyclopentyl scaffold with a benzoyl ester moiety . Its (1R,3S) configuration fixes the spatial orientation of the primary amine and the ester, enabling stereoselective derivatization and target‑engagement strategies not accessible with simple aminobenzoic acids or non‑chiral cyclopentyl esters . The molecule is typically supplied at ≥95 % purity and is soluble in DMSO but sparingly soluble in water, consistent with a calculated logP of ~2.1 .

Why In‑Class Aminobenzoates or Cyclopentyl Esters Cannot Substitute 3‑Aminocyclopentyl Benzoate in Rigorous Research


Although the market offers numerous aminobenzoic acids and cyclopentyl esters, swapping any of them for 3‑aminocyclopentyl benzoate eliminates the unique combination of a defined (1R,3S) stereochemistry, a conformationally restricted cyclopentane scaffold, and a hydrolyzable benzoate ester . Removing the cyclopentyl ring—as in 3‑aminobenzoic acid—lowers lipophilicity (clogP ≈ 1.3 versus 2.1) and abolishes the conformational bias that can pre‑organize the amine for receptor or enzyme binding . Conversely, non‑amino cyclopentyl benzoates lack the primary‑amine handle required for acylation, reductive alkylation, or amide‑bond formation, thereby blocking the most common medicinal‑chemistry derivatization trajectories . These differences translate into measurable variations in reactivity (e.g., stereoisomer‑dependent hydrolysis rates), physicochemical profiles, and synthetic versatility that preclude direct one‑to‑one replacement without altering downstream outcomes .

Head‑to‑Head Quantitative Differentiation: 3‑Aminocyclopentyl Benzoate vs. Closest Analogs on Key Selection Dimensions


Enhanced Lipophilicity and Predicted Membrane Permeability vs. 3‑Aminobenzoic Acid

3‑Aminocyclopentyl benzoate exhibits a calculated logP (clogP) of 2.1, compared with a clogP of 1.3 for the non‑cyclopentyl analog 3‑aminobenzoic acid . This increase of 0.8 log units corresponds to an approximately 6.3‑fold higher predicted partition coefficient, which is expected to enhance passive membrane permeability and oral absorption potential according to Lipinski’s rule‑of‑five guidelines.

Lipophilicity Membrane permeability Drug design

Stereochemistry‑Dependent Hydrolysis Rates: (1R,3S) vs. (1S,3R) Isomers

The (1R,3S) stereoisomer of 3‑aminocyclopentyl benzoate undergoes ester hydrolysis approximately 30 % faster than the corresponding (1S,3R) enantiomer under identical aqueous conditions . While absolute rate constants were not disclosed, this relative difference demonstrates that chirality at the cyclopentyl ring directly modulates the reactivity of the benzoate ester.

Stereoselective reactivity Hydrolysis kinetics Prodrug design

Conformational Rigidity of the Aminocyclopentyl Scaffold vs. Linear Aminoalkyl Esters

The cyclopentane ring of 3‑aminocyclopentyl benzoate locks the 3‑amino group into a well‑defined spatial orientation, whereas linear aminoalkyl benzoates (e.g., 3‑aminopropyl benzoate) possess freely rotating C–C bonds that sample multiple conformers. This conformational restriction can reduce the entropic penalty upon binding to a macromolecular target, a principle widely exploited in medicinal chemistry with alicyclic scaffolds .

Conformational restriction Scaffold pre‑organization Entropic benefit

Synthetic Versatility: Dual Derivatization Handles vs. Mono‑Functional Analogs

3‑Aminocyclopentyl benzoate offers two chemically distinct derivatization sites: a primary amine (capable of acylation, reductive alkylation, sulfonylation) and a benzoate ester (susceptible to hydrolysis, transesterification, or nucleophilic acyl substitution). In contrast, 3‑aminocyclopentanol lacks the ester handle, and cyclopentyl benzoate lacks the amine . This bifunctionality enables sequential, orthogonal transformations without protecting‑group manipulation, accelerating library synthesis and SAR exploration.

Bifunctional building block Orthogonal reactivity Library synthesis

Documented Utility as a β‑Lactam Antibiotic Intermediate vs. General‑Purpose Aminobenzoates

A 2024 study demonstrated that N‑acetyl‑3‑aminocyclopentyl benzoate inhibits bacterial transpeptidase enzymes, positioning this compound as a direct intermediate for β‑lactam antibiotic analog development . While quantitative IC₅₀ data were not publicly disclosed in the searchable abstract, the explicit linkage to a validated antibacterial target distinguishes this building block from generic aminobenzoates that lack documented transpeptidase‑focused applications.

Antibiotic intermediate Transpeptidase inhibition β‑Lactam analogs

Commercial Availability of the (1R,3S) Enantiomer vs. Racemic or Unspecified Stereochemistry Sources

Multiple suppliers now offer the (1R,3S) enantiomer of 3‑aminocyclopentyl benzoate at purities ≥95 %, whereas earlier commercial sources frequently provided racemic mixtures or undefined stereochemistry . For applications where stereochemistry governs biological activity or reactivity (e.g., the 30 % hydrolysis rate difference between enantiomers), procurement of the defined enantiomer eliminates batch‑to‑batch variability that could confound SAR studies or scale‑up reproducibility.

Enantiomeric purity Chiral building block Reproducibility

High‑Impact Application Scenarios for 3‑Aminocyclopentyl Benzoate Based on Differentiated Evidence


Stereochemically Controlled Prodrug Design Requiring Predictable Ester Hydrolysis

Teams developing esterase‑activated prodrugs can leverage the ~30 % faster hydrolysis rate of the (1R,3S) enantiomer relative to the (1S,3R) form to fine‑tune activation kinetics without altering the core pharmacophore . This stereochemical tuning is not available with achiral aminobenzoate esters, making 3‑aminocyclopentyl benzoate the preferred scaffold when hydrolysis rate is a critical quality attribute.

Conformationally Constrained Fragment‑Based Drug Discovery (FBDD) Libraries

The restricted conformational space of the aminocyclopentyl scaffold reduces the entropic binding penalty compared with flexible aminoalkyl benzoates . Fragment libraries built with this building block may yield higher hit rates in SPR or NMR‑based screens against targets where amine‑ester pre‑organization is beneficial, justifying its selection over more flexible alternatives.

Orthogonal Derivatization for Parallel Medicinal Chemistry SAR Campaigns

The simultaneous presence of a free amine and a benzoate ester permits orthogonal chemistry that streamlines the synthesis of diverse analog libraries . Procurement of this single bifunctional intermediate reduces inventory complexity and can shorten SAR cycle times compared with using separate mono‑functional building blocks.

β‑Lactam Antibiotic Analog Development Targeting Transpeptidase Enzymes

The documented inhibition of bacterial transpeptidase enzymes by N‑acetyl‑3‑aminocyclopentyl benzoate positions this compound as a strategic starting material for structure‑guided optimization of novel β‑lactam analogs . For research groups focused on combating carbapenem‑resistant Enterobacteriaceae, this precedent provides a de‑risked entry point that generic aminobenzoates do not offer.

Quote Request

Request a Quote for 3-Aminocyclopentyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.